molecular formula C29H29F3N2 B609348 N-((6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-4,4-bis(4-fluorophenyl)butan-1-amine CAS No. 2219320-08-6

N-((6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-4,4-bis(4-fluorophenyl)butan-1-amine

Cat. No. B609348
CAS RN: 2219320-08-6
M. Wt: 462.5602
InChI Key: OCZIMUMAPGQEBH-UHFFFAOYSA-N
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Description

MSC1094308 is a Non-Competitive Inhibitor of VCP/p97 and VPS4 Reveals Conserved Allosteric Circuits in Type I and II AAA ATPases. MSC1094308 binds to a previously characterized drugable hotspot of p97, thereby inhibiting the D2 ATPase activity. Our results furthermore indicate that a similar allosteric site exists in VPS4B, suggesting conserved allosteric circuits and drugable sites in both type I and II AAA ATPases. Our results may thus guide future chemical tool and drug discovery efforts for the biomedically relevant AAA ATPases.

Scientific Research Applications

Inhibition of VPS4B/p97 (VCP)

MSC1094308 is a non-competitive and reversible VPS4B/p97 (VCP) (I/II type AAA ATPase) allosteric inhibitor, with IC50 values of 0.71 μM and 7.2 μM for VPS4B and p97, respectively . This means it can inhibit the activity of these enzymes, which play crucial roles in various cellular processes.

Cancer Research

MSC1094308 can be used in the study of cancer . By inhibiting the activity of VPS4B/p97, it could potentially affect the growth and proliferation of cancer cells. However, more research is needed to fully understand its effects and potential therapeutic applications.

Inhibition of D2 ATPase Activity

MSC1094308 inhibits the D2 ATPase activity by binding to a agentable hotspot of p97 . This could have implications in the study of diseases where ATPase activity is dysregulated.

Biomarker for Degradation Inhibition

In vitro studies have shown that MSC1094308 induces accumulation of polyubiquitin as a biomarker for degradation inhibition in HCT116 cells . This suggests that it could be used to study protein degradation pathways.

Selective Allosteric Inhibition

MSC1094308 is a selective allosteric inhibitor, meaning it binds to a site on the enzyme other than the active site. This can change the enzyme’s conformation and affect its activity . This property makes MSC1094308 a useful tool in studying the mechanisms of allosteric regulation.

Potential Therapeutic Applications

Given its ability to inhibit VPS4B/p97 and its potential effects on cancer cells, MSC1094308 could have potential therapeutic applications. However, more research is needed to explore this possibility .

properties

IUPAC Name

4,4-bis(4-fluorophenyl)-N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F3N2/c30-22-8-4-20(5-9-22)25(21-6-10-23(31)11-7-21)2-1-15-33-18-19-3-13-28-26(16-19)27-17-24(32)12-14-29(27)34-28/h4-12,14,17,19,25,33-34H,1-3,13,15-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZIMUMAPGQEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1CNCCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=C(N2)C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-4,4-bis(4-fluorophenyl)butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-4,4-bis(4-fluorophenyl)butan-1-amine
Reactant of Route 2
N-((6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-4,4-bis(4-fluorophenyl)butan-1-amine
Reactant of Route 3
N-((6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-4,4-bis(4-fluorophenyl)butan-1-amine
Reactant of Route 4
Reactant of Route 4
N-((6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-4,4-bis(4-fluorophenyl)butan-1-amine
Reactant of Route 5
Reactant of Route 5
N-((6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-4,4-bis(4-fluorophenyl)butan-1-amine
Reactant of Route 6
N-((6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-4,4-bis(4-fluorophenyl)butan-1-amine

Q & A

Q1: How does MSC1094308, also known as N-((6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-4,4-bis(4-fluorophenyl)butan-1-amine, interact with its target proteins and what are the downstream consequences?

A1: MSC1094308 functions as a reversible, allosteric inhibitor of specific AAA ATPases, namely VCP/p97 (a type II AAA ATPase) and VPS4B (a type I AAA ATPase) [, ]. Instead of directly blocking the ATP binding site, it binds to a distinct allosteric site on these enzymes []. For VCP/p97, this binding event specifically inhibits the D2 ATPase activity []. Although the exact downstream effects of MSC1094308 are not fully elucidated in the provided abstracts, the inhibition of these AAA ATPases, which play crucial roles in cellular processes like protein degradation and membrane trafficking, can have significant consequences on cell viability and function [, ].

Q2: What is the significance of identifying MSC1094308 as an inhibitor of both type I and type II AAA ATPases?

A2: The discovery that MSC1094308 can inhibit both VCP/p97 (type II) and VPS4B (type I) suggests the presence of a conserved allosteric regulatory mechanism across different classes of AAA ATPases []. This finding has profound implications for drug discovery efforts. It implies that targeting such conserved allosteric sites could be a viable strategy for developing broad-spectrum inhibitors of AAA ATPases, potentially expanding the therapeutic applications for diseases linked to dysregulated AAA ATPase activity [].

  1. A Non-Competitive Inhibitor of VCP/p97 and VPS4 Reveals Conserved Allosteric Circuits in Type I and II AAA ATPases.
  2. Abstract 1816: Identification of novel VPS4A inhibitors for the treatment of VPS4B-deleted cancers.

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